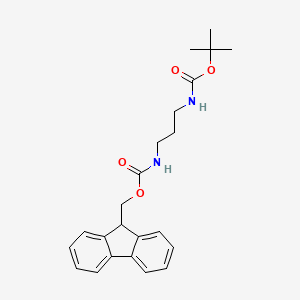

1-Boc-3-fmoc-diaminopropane

Description

1-Boc-3-Fmoc-diaminopropane is a dual-protected diamine compound featuring a propane backbone with two amino groups. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups provide orthogonal protection: Boc is acid-labile (removable with trifluoroacetic acid), while Fmoc is base-labile (cleavable with piperidine). This orthogonal strategy is critical in peptide synthesis, enabling sequential deprotection for controlled coupling steps .

Properties

IUPAC Name |

tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)25-14-8-13-24-21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZVFBAPAUSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Boc-3-fmoc-diaminopropane typically involves the sequential protection of the amino groups on diaminopropane. The process begins with the protection of one amino group using the Boc group, followed by the protection of the second amino group with the Fmoc group.

-

Protection with Boc Group

Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine (Et3N).

Conditions: The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Procedure: Diaminopropane is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected intermediate.

-

Protection with Fmoc Group

Reagents: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a base such as sodium carbonate (Na2CO3).

Conditions: The reaction is typically performed in an aqueous-organic solvent system at room temperature.

Procedure: The Boc-protected intermediate is then reacted with Fmoc-Cl in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-fmoc-diaminopropane undergoes various chemical reactions, including:

-

Deprotection Reactions

Boc Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Fmoc Deprotection: The Fmoc group can be removed using a base, such as piperidine in dimethylformamide (DMF).

-

Substitution Reactions

- The amino groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form new bonds.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Fmoc Deprotection: Piperidine, dimethylformamide (DMF).

Substitution Reactions: Various electrophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.

Major Products Formed

Deprotection: Removal of the Boc or Fmoc groups yields the corresponding free amine.

Substitution: Formation of substituted amines or amides, depending on the electrophile used.

Scientific Research Applications

1-Boc-3-fmoc-diaminopropane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

-

Chemistry

- Used in peptide synthesis as a building block for creating complex peptides and proteins.

- Employed in the synthesis of various organic compounds where selective protection and deprotection of amino groups are required.

-

Biology

- Utilized in the study of enzyme mechanisms and protein interactions.

- Serves as a precursor for the synthesis of biologically active molecules.

-

Medicine

- Involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

- Used in drug discovery and development processes to create novel therapeutic agents.

-

Industry

- Applied in the production of specialty chemicals and materials.

- Used in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-3-fmoc-diaminopropane primarily involves its role as a protected intermediate in synthetic chemistry. The Boc and Fmoc groups protect the amino functionalities, preventing unwanted reactions during synthesis. The selective deprotection of these groups allows for the stepwise construction of complex molecules.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₂₆N₂O₄ (estimated; Boc: C₅H₉O₂, Fmoc: C₁₅H₁₁O₂, propane diamine: C₃H₁₀N₂).

- Applications : Primarily used in solid-phase peptide synthesis (SPPS) to introduce branching or as a linker. Its dual protection allows flexibility in multi-step organic transformations.

Comparison with Structurally Similar Compounds

Mono-Protected Analogs: Mono-Fmoc 1,3-diaminopropane Hydrochloride

- CAS : 210767-37-6 .

- Structure: Single Fmoc group on 1,3-diaminopropane, with HCl counterion.

- Key Differences :

- Lacks Boc protection, limiting orthogonal deprotection utility.

- Hydrochloride salt enhances solubility in polar solvents but complicates neutral pH reactions.

- Applications : Suitable for single-step protection in peptide intermediates or where temporary amine masking is sufficient.

Cyclopropane Derivatives: 1-(Boc-Amino)cyclopropanecarboxylic Acid

- CAS : 88950-64-5 .

- Structure: Boc-protected amino group on a cyclopropane ring conjugated to a carboxylic acid.

- Molecular Formula: C₉H₁₅NO₄ (MW: 201.22 g/mol).

- Key Differences: Cyclopropane ring introduces steric strain, altering reactivity and stability. Carboxylic acid functionality enables conjugation to resins or other amines, unlike the diamine backbone of 1-Boc-3-Fmoc-diaminopropane.

- Applications : Used in constrained peptide design or as a rigid linker in medicinal chemistry.

Azide-Functionalized Diamines: Fmoc-Dab(N₃)-OH

- CAS : 942518-20-9 .

- Structure: Fmoc-protected 2,4-diaminobutyric acid with an azide group.

- Molecular Formula : C₁₉H₁₈N₄O₄ (MW: 366.41 g/mol).

- Key Differences :

- Azide group enables click chemistry (e.g., CuAAC), expanding utility in bioconjugation.

- Longer chain (butyric acid vs. propane) increases flexibility and alters solubility.

- Applications : Ideal for synthesizing clickable peptides or biomaterials requiring post-synthetic modification.

Dual-Protected Cyclic Peptides: Fmoc/Boc-Lysine Cyclodipeptides

- Structure : Cyclic dipeptides with dual Fmoc/Boc protection on lysine side chains .

- Key Differences: Cyclic structure promotes self-assembly into gels via hydrogen bonding (in chlorinated solvents) or π-π stacking (in alcohols). Linear this compound lacks such assembly behavior but offers straightforward integration into linear peptide chains.

- Applications: Gelators for drug delivery or biomaterials; contrasting with the SPPS-focused role of this compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.